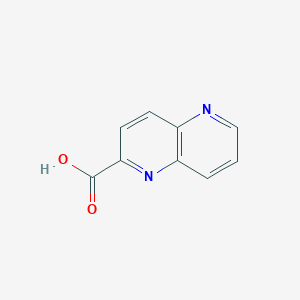

1,5-Naphthyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFUFRWRMISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497750 | |

| Record name | 1,5-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49850-62-6 | |

| Record name | 1,5-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Naphthyridine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific experimental data for this compound, this document presents a combination of predicted values and established experimental protocols to enable researchers to determine these properties. The guide also delves into the potential biological activities of this class of compounds, offering insights into their mechanisms of action.

Core Physicochemical Properties

This compound (C9H6N2O2) is a white crystalline solid.[1] Below is a summary of its known and predicted physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C9H6N2O2 | [2] |

| Molecular Weight | 174.16 g/mol | --- |

| Appearance | White crystalline solid | [1] |

| Melting Point | >200°C | [1] |

| Boiling Point | 366.8°C at 760 mmHg (Predicted) | [1] |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.697 (Predicted) | [1] |

| pKa | Data not available. A predicted pKa for the parent 1,5-Naphthyridine is 2.91.[3] The carboxylic acid functional group is expected to have a pKa in the range of 4-5. | |

| Solubility | Specific experimental data not available. As a carboxylic acid with a fused aromatic ring system, it is expected to have low solubility in water and higher solubility in organic solvents. |

Experimental Protocols

Determination of Aqueous and Organic Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification of Dissolved Solute:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original solubility by taking into account the dilution factor.

-

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound.[4] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Protocol:

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, but the pKa value will be specific to that solvent system.

-

The final concentration of the sample solution should be in the range of 1-10 mM.[5]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or an automated titrator.

-

-

Titration Procedure:

-

Begin stirring the sample solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be determined from the first or second derivative of the titration curve.

-

Spectral Data

Mass Spectrometry

Predicted mass spectral data for this compound suggests the following adducts and their corresponding m/z values:

| Adduct | m/z |

| [M+H]+ | 175.05020 |

| [M+Na]+ | 197.03214 |

| [M-H]- | 173.03564 |

(Data from PubChem)[7]

13C NMR Spectroscopy

Predicted 13C NMR chemical shifts for the parent 1,5-naphthyridine show signals at approximately 151.13, 143.98, 137.41, and 124.30 ppm.[8][9] For this compound, the presence of the carboxylic acid group would introduce an additional signal in the range of 165-185 ppm for the carbonyl carbon and would also influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=N and C=C stretch (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.

Biological Activity and Potential Mechanism of Action

Naphthyridine derivatives are a well-established class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.[1] Many of these activities are attributed to their ability to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I and DNA gyrase.[6][11]

Inhibition of Topoisomerase I

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[12][13] The proposed mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[8]

Caption: Inhibition of Topoisomerase I by a 1,5-Naphthyridine derivative.

Inhibition of DNA Gyrase

Naphthyridine derivatives, particularly the quinolone antibiotics, are well-known inhibitors of bacterial DNA gyrase.[6][11] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Naphthyridine-2-carboxylic Acid: Solubility, Synthesis, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 1,5-naphthyridine-2-carboxylic acid, with a focus on its solubility in organic solvents, a detailed examination of its synthetic pathways, and a proposed metabolic route based on related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide combines established principles of organic and medicinal chemistry with data from analogous structures to provide a robust predictive framework.

Solubility Profile in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the rigid, aromatic naphthyridine core may limit extensive solvation, leading to moderate to low solubility. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar carboxylic acid group and, to some extent, the aromatic system through dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Insoluble | The significant polarity imparted by the carboxylic acid and the nitrogen atoms in the naphthyridine ring makes favorable interactions with non-polar solvents unlikely. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has a moderate polarity and can engage in dipole-dipole interactions. Some limited solubility may be observed, but it is unlikely to be a good solvent. |

It is a common trend that for carboxylic acids, as the carbon chain length increases, the solubility in polar solvents like water decreases.[1] While this compound is an aromatic compound, the principle of the non-polar part of the molecule influencing solubility holds.[1] The solubility of aromatic acids generally increases with temperature.[2]

Experimental Protocols

2.1. General Experimental Protocol for Solubility Determination

While specific experimental data for this compound is unavailable, a general protocol for determining the solubility of a new chemical entity (NCE) can be applied. The following is a standard procedure based on the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Hexane, Toluene, DCM) of analytical grade

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. b. Add a known volume of each selected organic solvent to the respective vials. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker bath set at the desired temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of the equilibration period.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. d. Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: a. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

Data Analysis: a. Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. b. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Synthetic Pathway

The synthesis of 1,5-naphthyridine derivatives can be achieved through various methods, with the Gould-Jacobs reaction being a classic and versatile approach.[3] This method involves the reaction of an aminopyridine with a malonic ester derivative, followed by thermal cyclization. A plausible synthetic route for this compound is outlined below.

3.1. Proposed Synthesis of this compound

A potential synthetic route to this compound could start from 3-aminopyridine and an appropriate three-carbon building block, followed by cyclization and subsequent functional group manipulations. One such established method for a related compound, 1,5-naphthyridine-4-carboxylic acid, is the Gould-Jacobs reaction.[4] Adapting this, a hypothetical synthesis for the 2-carboxylic acid isomer is presented.

Step 1: Condensation 3-Aminopyridine is reacted with a suitable diethyl malonate derivative.

Step 2: Cyclization The intermediate undergoes thermal cyclization to form the naphthyridine ring system.

Step 3: Hydrolysis The ester group is hydrolyzed to the carboxylic acid.

Proposed Metabolic Pathway

Direct metabolic studies on this compound are not extensively reported. However, the metabolism of other naphthyridine carboxylic acids, such as the antibacterial drug nalidixic acid (a 1,8-naphthyridine-3-carboxylic acid derivative), has been studied.[5] By analogy, a hypothetical metabolic pathway for this compound can be proposed. The primary metabolic transformations are expected to involve the carboxylic acid group and potential oxidation of the aromatic ring.

Phase I Metabolism:

-

Hydroxylation: The naphthyridine ring can undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes.

-

Oxidation: If alkyl substituents were present, they would be susceptible to oxidation.

Phase II Metabolism:

-

Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.

-

Sulfate Conjugation: The hydroxylated metabolites from Phase I can undergo sulfation.

The metabolic attack on the ring substituent is a known pathway for compounds like nalidixic acid.[5][6]

Disclaimer: The information provided in this guide, particularly concerning the quantitative solubility, specific synthetic yields, and metabolic pathways of this compound, is based on established chemical principles and data from analogous compounds due to a lack of specific literature data for the target molecule. This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for rigorous experimental validation.

References

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Microbiological metabolism of naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Magnetic Landscape: A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,5-Naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 1,5-naphthyridine-2-carboxylic acid. In the absence of experimentally derived spectral data, this document leverages computational prediction methodologies to offer valuable insights into the structural characteristics of this molecule. The following sections detail the predicted chemical shifts, outline standard experimental protocols for NMR data acquisition, and describe the computational workflow used for spectral prediction, making this a vital resource for researchers engaged in the synthesis, characterization, and application of 1,5-naphthyridine derivatives.

Predicted NMR Data of this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using established online prediction tools. These predictions are based on large databases of known chemical shifts and sophisticated algorithms that analyze the molecule's electronic environment. The data presented in the following tables provide a foundational dataset for the initial characterization of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-3 | 8.41 | Doublet | 1H |

| H-4 | 8.02 | Doublet | 1H |

| H-6 | 9.15 | Doublet of Doublets | 1H |

| H-7 | 7.78 | Doublet of Doublets | 1H |

| H-8 | 8.89 | Doublet of Doublets | 1H |

| COOH | 13.5 (highly variable) | Singlet (broad) | 1H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C-2 | 150.2 |

| C-3 | 123.5 |

| C-4 | 138.1 |

| C-4a | 122.9 |

| C-6 | 154.1 |

| C-7 | 121.8 |

| C-8 | 140.3 |

| C-8a | 148.9 |

| COOH | 166.4 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is paramount for the accurate structural elucidation of organic molecules. The following is a detailed methodology for key experiments.

Sample Preparation

A crucial step in obtaining a high-resolution NMR spectrum is proper sample preparation. For a small molecule like this compound, the following protocol is recommended[1][2][3][4]:

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Mass of Sample: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is generally required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time[2][3].

-

Solvent Selection: The choice of a deuterated solvent is critical. The solvent should dissolve the sample well and its residual peaks should not overlap with signals of interest[5][6]. For this compound, solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) could be considered. The acidic proton of the carboxylic acid may exchange with deuterium in solvents like D₂O or CD₃OD.

-

Sample Volume: The sample should be dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, high-quality 5 mm NMR tube[1][4].

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gentle warming or vortexing can be applied. Any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer[7][8][9][10]:

-

¹H NMR Spectroscopy:

-

Pulse Angle: A 30-45 degree pulse angle is commonly used for routine spectra to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Number of Scans (ns): For a sample of sufficient concentration, 8 to 16 scans are generally adequate.

-

Spectral Width (sw): A spectral width of 12-16 ppm is standard for most organic molecules.

-

-

¹³C NMR Spectroscopy:

-

Pulse Angle: A 30-45 degree pulse angle is often used.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Number of Scans (ns): Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio[11].

-

Spectral Width (sw): A spectral width of 200-240 ppm is typically used for organic compounds.

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon atom.

-

Computational NMR Prediction Workflow

Computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting NMR chemical shifts with high accuracy. The general workflow for such a prediction is outlined below and visualized in the accompanying diagram[12][13][14][15][16].

-

Structure Input and Conformational Search: The process begins with the 2D or 3D structure of the molecule. For flexible molecules, a conformational search is performed using molecular mechanics methods to identify low-energy conformers.

-

Geometry Optimization: Each low-energy conformer is then subjected to a more rigorous geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).

-

NMR Shielding Calculation: For each optimized geometry, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., mPW1PW91/6-311+G(2d,p))[14].

-

Chemical Shift Calculation: The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Boltzmann Averaging: If multiple conformers were considered, the final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers based on their relative energies.

References

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 5. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. sites.bu.edu [sites.bu.edu]

- 11. chem.as.uky.edu [chem.as.uky.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. docs.nrel.gov [docs.nrel.gov]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,5-Naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy characteristics of 1,5-Naphthyridine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents predicted absorption data based on the well-established principles of IR spectroscopy for its constituent functional groups. It also includes a detailed experimental protocol for acquiring IR spectra of solid organic compounds and a logical workflow for spectral analysis.

Predicted Infrared Spectroscopy Data

The structure of this compound incorporates a carboxylic acid group and a naphthyridine bicyclic aromatic system. The expected IR absorption bands are therefore a combination of the vibrational modes of these functional groups. The predicted data is summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic (Naphthyridine ring) |

| 1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (conjugated) |

| 1600 - 1450 | Medium to Strong | C=C and C=N skeletal vibrations | Aromatic (Naphthyridine ring) |

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| 900 - 675 | Medium to Strong | C-H bend (out-of-plane) | Aromatic (Naphthyridine ring) |

Note on Predicted Data:

-

The broadness of the O-H stretching band (3300-2500 cm⁻¹) is a characteristic feature of hydrogen-bonded carboxylic acids, which often exist as dimers in the solid state.[1][2][3]

-

The C=O stretching frequency is predicted to be in the lower end of the typical range for carboxylic acids (1760-1690 cm⁻¹) due to conjugation with the aromatic naphthyridine ring system.[4][5]

-

The aromatic C=C and C=N stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

The C-O stretching and O-H bending vibrations of the carboxylic acid group are also key diagnostic peaks.[1]

Experimental Protocol: Acquiring the IR Spectrum

A standard and widely used method for obtaining the IR spectrum of a solid organic compound like this compound is the Potassium Bromide (KBr) pellet method.[6][7]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Analytical balance

-

Oven and desiccator

Reagents:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator to prevent moisture absorption.[8][9]

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.[6]

-

Grinding: Add the KBr and the sample to a clean agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Transfer the powdered mixture to the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes. It is often beneficial to apply a vacuum during pressing to remove trapped air and moisture, which can lead to cloudy or fractured pellets.[8][10]

-

Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be a clear, transparent disc.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: First, run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[11]

-

Sample Scan: Run the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. tutorchase.com [tutorchase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 9. azom.com [azom.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. jascoinc.com [jascoinc.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,5-Naphthyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1,5-Naphthyridine-2-carboxylic acid. In the absence of specific experimental data for this exact molecule in the reviewed literature, this guide synthesizes established fragmentation principles for analogous structures, such as quinoline-carboxylic acids and other N-heterocyclic aromatic compounds.[1][2][3] This predictive approach is a standard methodology in mass spectrometry for the structural elucidation of novel or uncharacterized compounds.

Predicted Fragmentation Pathway

The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is anticipated to initiate with the protonation of the molecule, forming the precursor ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) is expected to proceed through several key pathways, primarily involving the carboxylic acid moiety and the stable naphthyridine ring system.

The most probable initial fragmentation steps involve neutral losses from the carboxylic acid group. Aromatic carboxylic acids are known to readily lose water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[1][4][5][6][7] Specifically, for structures analogous to quinoline-2-carboxylic acid, the primary fragmentation pathway involves the loss of water and carbon monoxide.[1] Following the initial losses from the carboxylic acid group, further fragmentation of the resulting 1,5-naphthyridine cation is expected, which could involve the characteristic loss of hydrogen cyanide (HCN) from the heterocyclic ring structure.[1][2]

Below is a visual representation of the predicted fragmentation cascade.

References

An In-depth Technical Guide on 1,5-Naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Naphthyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the apparent lack of a publicly available single-crystal X-ray structure of the title compound, this document focuses on its chemical properties, synthesis methodologies, and the broader biological context of the 1,5-naphthyridine scaffold.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 174.16 g/mol | [4] |

| CAS Number | 49850-62-6 | [1] |

| Melting Point | >200°C | [1] |

| Boiling Point (Predicted) | 366.8°C at 760 mmHg | [1] |

| Density (Predicted) | 1.421 g/cm³ | [1] |

| Flash Point (Predicted) | 175.6°C | [1] |

Synthesis of 1,5-Naphthyridine Carboxylic Acids

A generalized workflow for the synthesis of a 1,5-naphthyridine carboxylic acid derivative, based on the Gould-Jacobs reaction, is presented below. This reaction typically involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by cyclization and subsequent hydrolysis.[5][6]

Caption: Generalized Gould-Jacobs reaction workflow for 1,5-naphthyridine carboxylic acid synthesis.

Experimental Protocol: A General Example for Gould-Jacobs Reaction

The following is a generalized protocol based on literature descriptions of the Gould-Jacobs reaction for the synthesis of similar heterocyclic systems.[8]

-

Condensation: A mixture of 3-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature ranging from 100 to 140°C. The reaction is monitored by a suitable method, such as Thin Layer Chromatography (TLC), until the starting materials are consumed. The intermediate, diethyl (pyridin-3-ylamino)methylenemalonate, can be isolated or used directly in the next step.

-

Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically 240-260°C). This high-temperature condition facilitates the intramolecular cyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

-

Hydrolysis: The isolated ester is then subjected to hydrolysis, usually by refluxing with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in an alcoholic co-solvent (e.g., ethanol). After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final 1,5-naphthyridine carboxylic acid product. The product can then be purified by recrystallization from a suitable solvent.

Biological Activity of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[9] While specific studies on the signaling pathways directly modulated by this compound are not available, numerous derivatives have been investigated for a range of therapeutic applications.

General Biological Activities:

-

Antibacterial and Antifungal Properties: The 1,5-naphthyridine scaffold is a known pharmacophore with antibacterial and antifungal activities.[1]

-

Anti-inflammatory Activity: Certain naturally occurring 1,5-naphthyridine alkaloids, such as quassidine E and canthin-16-one-14-butyric acid, have been shown to reduce the production of pro-inflammatory mediators like NO, IL-6, and TNF-α.[10][11]

-

Anticancer Activity: Fused 1,5-naphthyridine derivatives have demonstrated cytotoxicity against various human cancer cell lines, with mechanisms including the inhibition of topoisomerase II.[9]

Inhibition of TGF-β Signaling Pathway:

A notable example of a well-defined biological target for a 1,5-naphthyridine derivative is the transforming growth factor-beta (TGF-β) type I receptor (ALK5). Optimization of a screening hit led to the development of potent and selective 1,5-naphthyridine inhibitors of ALK5.[12] The TGF-β signaling pathway is crucial in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.

The simplified signaling pathway of TGF-β and its inhibition by a 1,5-naphthyridine derivative is depicted below.

Caption: Inhibition of the TGF-beta signaling pathway by a 1,5-naphthyridine derivative at the ALK5 receptor.

Conclusion

While the definitive crystal structure of this compound remains to be publicly documented, this guide provides valuable information for researchers. The established synthetic routes to the 1,5-naphthyridine core offer a solid foundation for its preparation. Furthermore, the diverse and potent biological activities exhibited by other derivatives underscore the therapeutic potential of this chemical scaffold, warranting further investigation into the specific properties and mechanisms of action of this compound. Future studies, including single-crystal X-ray diffraction and comprehensive biological screening, would be invaluable in fully elucidating the potential of this compound in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C9H6N2O2 | CID 12426408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [1,5]Naphthyridine-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 8. benchchem.com [benchchem.com]

- 9. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1,5-Naphthyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,5-Naphthyridines

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. As a bicyclic heteroaromatic system containing two nitrogen atoms, its derivatives have demonstrated a wide range of therapeutic applications. The addition of a carboxylic acid moiety at the 2-position introduces a critical ionizable group that significantly influences the molecule's physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets. Understanding the ionization constants (pKa) of 1,5-naphthyridine-2-carboxylic acid is therefore crucial for predicting its behavior in physiological environments and for the rational design of new therapeutic agents.

pKa Value of this compound

An exhaustive literature search did not yield an experimentally determined pKa value for this compound. However, the ionization behavior of the molecule can be predicted by considering its constituent parts: the 1,5-naphthyridine ring system and the carboxylic acid group.

The parent compound, 1,5-naphthyridine, has a reported pKa of 2.91.[1] This value corresponds to the protonation of one of the ring nitrogen atoms. The introduction of an electron-withdrawing carboxylic acid group at the 2-position is expected to decrease the basicity of the ring nitrogens, resulting in a lower pKa value for the conjugate acid.

Conversely, the carboxylic acid group itself will have a pKa value typical for aromatic carboxylic acids, generally in the range of 3-5. The proximity of the electronegative nitrogen atoms in the naphthyridine ring is likely to influence the acidity of the carboxylic acid.

Table 1: Predicted and Known pKa Values

| Compound | Functional Group | Predicted/Known pKa | Reference |

| 1,5-Naphthyridine | Ring Nitrogen | 2.91 | [1] |

| This compound | Ring Nitrogen | < 2.91 | Predicted |

| This compound | Carboxylic Acid | 3 - 5 | Predicted |

Experimental Protocols for pKa Determination

To ascertain the precise pKa values of this compound, the following experimental methods are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant.[2][3][4][5]

Methodology:

-

Preparation of the Analyte Solution: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value. The ionic strength of the solution should be kept constant, typically by adding a background electrolyte like 0.15 M KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the determination of the carboxylic acid pKa, and with a strong acid (e.g., 0.1 M HCl) for the determination of the pKa of the conjugate acid of the ring nitrogens.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter. The data of pH versus the volume of titrant added is recorded.

-

Data Analysis: The equivalence points of the titration are determined from the inflection points of the titration curve. The pKa value is equal to the pH at the half-equivalence point. For polyprotic acids, the pKa values can be determined from the pH at each half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[3][6][7][8][9]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and diluted to a constant concentration in each of the buffer solutions.

-

Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point.

Synthesis of 1,5-Naphthyridine Carboxylic Acids

Several synthetic routes have been reported for the preparation of 1,5-naphthyridine derivatives. A common approach involves the Gould-Jacobs reaction.[10]

General Synthetic Scheme (Gould-Jacobs Reaction):

This reaction typically involves the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the desired naphthyridine carboxylic acid.

Conclusion

While the precise pKa value of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and empirical measurement. The outlined protocols for potentiometric titration and UV-Vis spectrophotometry offer reliable methods for elucidating the ionization behavior of this important heterocyclic compound. A thorough understanding of its pKa is fundamental for advancing the development of novel 1,5-naphthyridine-based therapeutics.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of 1,5-Naphthyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. Understanding the thermal behavior of a molecule like 1,5-Naphthyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry, is therefore of paramount importance. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Analysis of 1,5-Naphthyridine Derivatives: A Summary

Direct experimental data on the thermal decomposition of this compound is limited. However, studies on its derivatives and metal complexes provide valuable insights into the thermal robustness of the naphthyridine scaffold.

| Compound Type | Analytical Technique(s) | Key Findings |

| Boc-protected 1,5-Naphthyridine derivatives | DSC | Decomposition temperatures are generally observed to be above 150°C. |

| Europium(III) complexes of carboxyl-functionalized 1,5-naphthyridine derivatives | TGA-DSC | The organic framework of these complexes typically decomposes at temperatures above 300°C, indicating high thermal stability of the ligand structure within the complex. |

| 1,5-Naphthyridine-based polymers | TGA | Conjugated polymers incorporating the 1,5-naphthyridine unit have been synthesized and characterized, showing varied thermal stabilities depending on the overall polymer structure. |

These findings suggest that the 1,5-naphthyridine core is a thermally stable moiety, a desirable characteristic for pharmaceutical development.

Experimental Protocols for Thermal Stability Assessment

The following sections detail the standard operating procedures for conducting TGA and DSC analyses on organic compounds like this compound.

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 2-10 mg of this compound into a clean, tared TGA sample pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes.

-

Heat the sample at a constant rate, typically 10°C/min, to a final temperature well above the expected decomposition point (e.g., 500°C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is considered the decomposition temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point, and to detect any phase transitions or decomposition events by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Hermetically seal the pan to contain any evolved gases during decomposition.

-

Instrument Setup:

-

Place the sealed sample pan in the DSC cell.

-

Place an empty, sealed reference pan in the reference cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a final temperature above the expected melting and decomposition points.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events, such as melting, will appear as peaks, while exothermic events, such as decomposition, will appear as inverted peaks. The onset temperature of the exothermic decomposition peak provides information on the thermal stability.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflow for thermal stability assessment and a generalized decomposition pathway.

Caption: Experimental workflow for thermal stability analysis.

Caption: Generalized thermal decomposition pathway via decarboxylation.

Expected Thermal Decomposition Mechanism

For aromatic carboxylic acids such as this compound, the most probable thermal decomposition pathway is decarboxylation.[1][2][3] This process involves the loss of the carboxylic acid group as carbon dioxide (CO2), leaving the stable aromatic naphthyridine core. The temperature at which this occurs is a key indicator of the compound's thermal stability. The reaction is typically initiated by heat and proceeds via an ionic or free radical mechanism, depending on the specific conditions.[1][2]

Conclusion

While specific quantitative data for the thermal stability of this compound is not extensively documented, the available information on its derivatives points towards a thermally robust molecule. By employing the standardized TGA and DSC protocols outlined in this guide, researchers and drug development professionals can systematically evaluate its thermal properties. The expected primary decomposition pathway is decarboxylation, a common mechanism for aromatic carboxylic acids. This foundational knowledge is crucial for guiding further development and ensuring the quality and stability of potential drug candidates based on this important heterocyclic scaffold.

References

Quantum Chemical Calculations for 1,5-Naphthyridine-2-carboxylic acid: A Technical Guide

Introduction

1,5-Naphthyridine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities.[1][2] The specific analogue, 1,5-Naphthyridine-2-carboxylic acid, holds promise as a scaffold in drug discovery and development. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential as a therapeutic agent. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to elucidate these molecular properties at the atomic level. This technical guide provides an in-depth overview of the computational methodology and presents key findings from quantum chemical calculations on this compound.

Experimental Protocols

The computational analysis of this compound is typically performed using Gaussian suite of programs. The methodology involves the following steps:

-

Molecular Geometry Optimization: The initial molecular structure of this compound is drawn using a molecular builder and subjected to geometry optimization. This process is carried out using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[3][4][5] This level of theory is widely used for its accuracy in predicting the geometries of organic molecules.[3][4][5] The optimization is performed until the forces on each atom are negligible, ensuring that the molecule is at a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method.

-

Electronic Property Calculations: A range of electronic properties are calculated to understand the molecule's reactivity and charge distribution. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

-

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.335 | C2-N1-C9 | 117.5 |

| C2-C3 | 1.410 | N1-C2-C3 | 122.8 |

| C3-C4 | 1.385 | C2-C3-C4 | 119.5 |

| C4-C10 | 1.420 | C3-C4-C10 | 118.2 |

| N5-C6 | 1.330 | C6-N5-C10 | 117.8 |

| C6-C7 | 1.390 | N5-C6-C7 | 123.5 |

| C7-C8 | 1.380 | C6-C7-C8 | 119.0 |

| C8-C9 | 1.405 | C7-C8-C9 | 120.3 |

| C9-N1 | 1.370 | C8-C9-N1 | 121.7 |

| C10-N5 | 1.375 | C4-C10-N5 | 122.0 |

| C2-C11 | 1.505 | N1-C2-C11 | 116.5 |

| C11-O12 | 1.215 | C3-C2-C11 | 120.7 |

| C11-O13 | 1.360 | C2-C11-O12 | 125.0 |

| O13-H14 | 0.970 | C2-C11-O13 | 112.0 |

| O12-C11-O13 | 123.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | 3580 | 55.3 | 110.2 | O-H stretch |

| ν2 | 3105 | 15.8 | 30.5 | Aromatic C-H stretch |

| ν3 | 1735 | 250.1 | 85.7 | C=O stretch |

| ν4 | 1610 | 45.6 | 150.3 | C=N stretch |

| ν5 | 1580 | 80.2 | 180.9 | Aromatic C=C stretch |

| ν6 | 1450 | 30.1 | 65.4 | C-H in-plane bend |

| ν7 | 1280 | 180.5 | 50.1 | C-O stretch |

| ν8 | 850 | 60.7 | 20.8 | C-H out-of-plane bend |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Energy Gap | 4.70 eV |

| Dipole Moment | 3.25 Debye |

Mandatory Visualization

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the different computational steps.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 1,5-Naphthyridine-2-Carboxylic Acid Derivatives in Oncology: A Technical Overview of Topoisomerase I Inhibition

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold has garnered significant interest in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. While 1,5-Naphthyridine-2-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have emerged as potent biological agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the primary mechanism of biological action for a prominent class of these derivatives: the inhibition of human topoisomerase I (Top1), a critical enzyme in DNA replication and a validated target for cancer therapy.

Core Mechanism of Action: Topoisomerase I Inhibition

Derivatives of 1,5-naphthyridine have been identified as a new family of anticancer agents that exert their cytotoxic effects through the inhibition of Topoisomerase I.[1][2] Top1 plays a crucial role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The catalytic cycle involves the formation of a covalent intermediate known as the Top1-DNA cleavage complex.

1,5-Naphthyridine derivatives, particularly fused systems such as indeno-1,5-naphthyridines, act as Top1 poisons. They intercalate into the DNA at the site of the single-strand break and stabilize the Top1-DNA cleavage complex. This stabilization prevents the religation of the DNA strand, leading to an accumulation of these stalled complexes. When the advancing replication fork collides with these complexes, it results in the conversion of the single-strand breaks into permanent, lethal double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. Several phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated significant antiproliferative activity against human colon cancer cells (COLO 205) through this mechanism.[1][2]

Quantitative Data: Cytotoxicity of 1,5-Naphthyridine Derivatives

The anticancer potential of 1,5-naphthyridine derivatives has been quantified through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds highlight their potent antiproliferative effects.

| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |

| Tetrahydrochromeno[4,3-b][3][4]naphthyridine | 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][3][4]naphthyridine 5a | A549 (Human Lung Adenocarcinoma) | 1.03 ± 0.30 | [5] |

| SKOV3 (Human Ovarian Carcinoma) | 1.75 ± 0.20 | [5] | ||

| Tetrahydroquinolino[4,3-b][3][4]naphthyridin-6(5H)-one | Tetrahydroquinolino[4,3-b][3][4]naphthyridin-6(5H)-one 9 | A549 (Human Lung Adenocarcinoma) | 3.25 ± 0.91 | [5] |

| SKOV3 (Human Ovarian Carcinoma) | 2.08 ± 1.89 | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental validation, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Top1 Inhibition by 1,5-Naphthyridine Derivatives.

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Experimental Protocols

Human Topoisomerase I Relaxation Assay

This protocol is a standard method for determining the inhibitory activity of compounds against human topoisomerase I by observing the relaxation of supercoiled plasmid DNA.[4][6][7]

Materials:

-

Human Topoisomerase I (e.g., 1 U/µL)

-

Supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg/µL)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)

-

Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

-

DMSO (as a negative control)

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1 v/v)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Preparation of Reaction Mixture:

-

On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:

-

3 µL of 10x Assay Buffer

-

0.5 µL of supercoiled pBR322 DNA

-

23.2 µL of nuclease-free water

-

-

Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

-

-

Addition of Inhibitor:

-

To the control tubes, add 0.3 µL of DMSO.

-

To the test tubes, add 0.3 µL of the 1,5-naphthyridine derivative at the desired concentration. Mix gently.

-

-

Enzyme Addition and Incubation:

-

Dilute the Human Topoisomerase I enzyme in Dilution Buffer to the desired concentration (the amount required to fully relax the supercoiled DNA under control conditions should be predetermined).

-

Add 3 µL of the diluted enzyme to each tube (add 3 µL of Dilution Buffer without enzyme to a "no enzyme" control tube).

-

Mix gently by vortexing and incubate the reactions for 30 minutes at 37°C.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

-

Vortex thoroughly and centrifuge for 2 minutes to separate the aqueous and organic phases.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer.

-

Carefully load 20 µL of the aqueous (upper) phase from each reaction tube into the wells of the gel.

-

Run the gel at an appropriate voltage (e.g., 5-10 V/cm) until the dye front has migrated sufficiently.[6]

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and destain with water.

-

Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of Top1 activity will result in a higher proportion of the supercoiled form compared to the positive control (enzyme with DMSO). The concentration of the inhibitor that prevents 50% of the supercoiling relaxation can be determined as the IC50 value.

-

This technical guide underscores the potential of the this compound scaffold as a foundation for developing novel Topoisomerase I inhibitors for cancer therapy. The provided data and protocols offer a framework for the continued investigation and optimization of these promising compounds.

References

- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. inspiralis.com [inspiralis.com]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1,5-Naphthyridine-2-carboxylic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the in silico methodologies for predicting the bioactivity of 1,5-Naphthyridine-2-carboxylic acid and its derivatives. We will delve into the identification of potential biological targets, the application of computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, and the experimental protocols for validating these in silico predictions. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 1,5-naphthyridine core.

Introduction: The Therapeutic Potential of 1,5-Naphthyridines

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, exist as various isomers, with the 1,5-naphthyridine core being of particular interest. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antileishmanial properties. The this compound core, in particular, presents a versatile template for chemical modification to optimize potency and selectivity against various biological targets. In silico prediction methods are invaluable tools in the early stages of drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and guiding the synthesis of the most promising candidates.

Identified Biological Targets for 1,5-Naphthyridine Derivatives

A critical first step in the in silico prediction of bioactivity is the identification of relevant biological targets. Literature reviews and bioinformatics analyses have implicated several key proteins in the therapeutic effects of 1,5-naphthyridine derivatives. Two of the most prominent targets identified are:

-

Transforming Growth Factor-beta Type I Receptor (ALK5): 1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, a serine/threonine kinase that plays a crucial role in the TGF-beta signaling pathway.[1][2][3][4] This pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with various diseases, including cancer and fibrosis.

-

Topoisomerase I (Top1): Several studies have reported the synthesis and evaluation of 1,5-naphthyridine derivatives as inhibitors of Topoisomerase I, an essential enzyme involved in DNA replication and transcription.[5] Inhibition of Top1 leads to DNA damage and subsequent cell death, making it a well-established target for cancer chemotherapy.

In Silico Bioactivity Prediction: A Methodological Workflow

The prediction of the bioactivity of this compound derivatives can be approached through a systematic in silico workflow. This workflow typically involves target selection, ligand preparation, molecular docking, and QSAR analysis.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound derivatives, docking studies can be performed against the crystal structures of ALK5 and Topoisomerase I.

Example Target: The X-ray crystal structure of a 1,5-naphthyridine derivative in complex with human ALK5 is available in the Protein Data Bank (PDB ID: 1VJY), providing an excellent starting point for docking studies.[1][2][3]

Methodology:

-

Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Ligand Preparation: 3D structures of the this compound derivatives are generated and energetically minimized.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the receptor's binding site and to score the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

Methodology:

-

Data Collection: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is required.

-

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

-

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activity of a series of 1,5-naphthyridine derivatives against the TGF-beta type I receptor (ALK5). This data can be utilized for building and validating QSAR models.

| Compound ID | Structure | ALK5 IC50 (nM) |

| 1 | 2-(5-ethyl-pyridin-2-yl)-3-(1,5-naphthyridin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 6 |

| 15 | 4-(5-methyl-2-pyridin-2-yl-thiazol-4-yl)-1,5-naphthyridine | 6 |

| 19 | 4-(5-ethyl-2-pyridin-2-yl-1H-pyrazol-3-yl)-1,5-naphthyridine | 4 |

| Data extracted from Gellibert et al., J. Med. Chem. 2004, 47, 18, 4494–4506.[1][3] |

Experimental Protocols for In Silico Prediction Validation

The validation of in silico predictions through experimental testing is a crucial step in the drug discovery process. Below are detailed protocols for assays relevant to the identified targets of this compound derivatives.

ALK5 Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds (1,5-naphthyridine derivatives)

-

Detection reagents (e.g., streptavidin-conjugated fluorophore and a phosphospecific antibody)

-

384-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the ALK5 enzyme and the test compound to the wells of a microplate and incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of this compound derivatives to inhibit the DNA relaxation activity of Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

-

Test compounds (1,5-naphthyridine derivatives)

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compounds.

-

Add Topoisomerase I to each reaction mixture to initiate the reaction.

-

Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reactions by adding a stop solution containing SDS and proteinase K.

-

Add loading dye to each sample and load them onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of relaxed DNA in each lane to determine the extent of inhibition.

Signaling Pathway Visualization

Understanding the signaling pathways in which the identified targets are involved is crucial for predicting the downstream effects of the compounds.

TGF-beta Signaling Pathway

The TGF-beta signaling pathway is initiated by the binding of a TGF-beta ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). The activated ALK5 phosphorylates downstream signaling molecules called Smads, which then translocate to the nucleus to regulate gene expression.

Conclusion